3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride
Description
3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H21Cl2N3S and a molecular weight of 298.27
Properties
IUPAC Name |
3-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S.2ClH/c1-8-6-14(4-3-11(8)12)7-10-5-13-9(2)15-10;;/h5,8,11H,3-4,6-7,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEWEUKBQAKIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CN=C(S2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a series of reactions involving the thiazole intermediate.
Final Amination and Salt Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride
- 4-Isopropyl-5-methyl-1,3-thiazol-2-amine
Uniqueness
3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
3-Methyl-1-((2-methylthiazol-5-yl)methyl)piperidin-4-amine dihydrochloride (CAS No. 2137733-22-1) is a synthetic compound notable for its complex structure, which includes a piperidine ring and a thiazole moiety. This unique configuration contributes to its potential biological activities, making it an interesting subject for research in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C11H19Cl2N3S, with a molecular weight of 298.27 g/mol. The structural features include:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's basic properties.
- Thiazole Moiety : A five-membered ring that enhances biological activity through various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and potential therapeutic applications. The precise mechanisms of action remain to be fully elucidated, but studies suggest interactions with specific receptors and enzymes.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.030 |
| Pseudomonas aeruginosa | 0.050 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
In addition to antimicrobial activity, preliminary studies have suggested potential anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat (T-cell leukemia) | <10 |
| A431 (epidermoid carcinoma) | <15 |
These findings indicate that the compound may induce apoptosis in cancer cells, although further research is needed to clarify the underlying mechanisms.
The mechanism of action for this compound likely involves binding to specific receptors or enzymes, modulating their activity. While the exact targets are still under investigation, it is hypothesized that the thiazole moiety plays a critical role in these interactions.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to better understand the biological implications of structural modifications. For instance:
- Anticonvulsant Activity : Related thiazole compounds have demonstrated anticonvulsant properties, suggesting that structural features can influence neurological effects.
- Antitumor Activity : Research on thiazole-integrated compounds has shown promising results in inhibiting tumor growth, indicating that modifications to the piperidine structure could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
